

Spectroscopic Profile of 5-Chloro-2-thiophenecarboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-thiophenecarboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-thiophenecarboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloro-2-thiophenecarboxylic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
7.618[1]	Doublet	H3 (Thiophene ring)	DMSO-d ₆
7.231[1]	Doublet	H4 (Thiophene ring)	DMSO-d ₆
~12.0	Broad Singlet	-COOH	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
165-185[2][3]	C=O (Carboxylic acid)	Typical range for a carboxyl carbon.
Not available	C2 (Thiophene ring)	
Not available	C3 (Thiophene ring)	
Not available	C4 (Thiophene ring)	
Not available	C5 (Thiophene ring)	

Specific chemical shifts for the thiophene ring carbons were not publicly available in the searched literature.

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Functional Group Assignment
3300-2500[2][4]	O-H stretch (Carboxylic acid)
1760-1690[2][4]	C=O stretch (Carboxylic acid)
1320-1210[4]	C-O stretch (Carboxylic acid)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment/Fragmentation
164	28.0[1]	$[M+2]^+$ (presence of ^{37}Cl isotope)
162	75.7[1]	$[M]^+$ (Molecular ion, presence of ^{35}Cl isotope)
147	36.9[1]	$[M-\text{OH}]^+$ (Loss of hydroxyl radical)
145	100.0[1]	$[M-\text{OH}]^+$ with ^{35}Cl (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Chloro-2-thiophenecarboxylic acid** is prepared by dissolving the sample in a deuterated solvent, typically DMSO- d_6 , to a concentration of approximately 5-10 mg/mL. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ^1H NMR, the spectral width is set to encompass the aromatic and carboxylic acid proton regions. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples of **5-Chloro-2-thiophenecarboxylic acid**, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method can be employed.

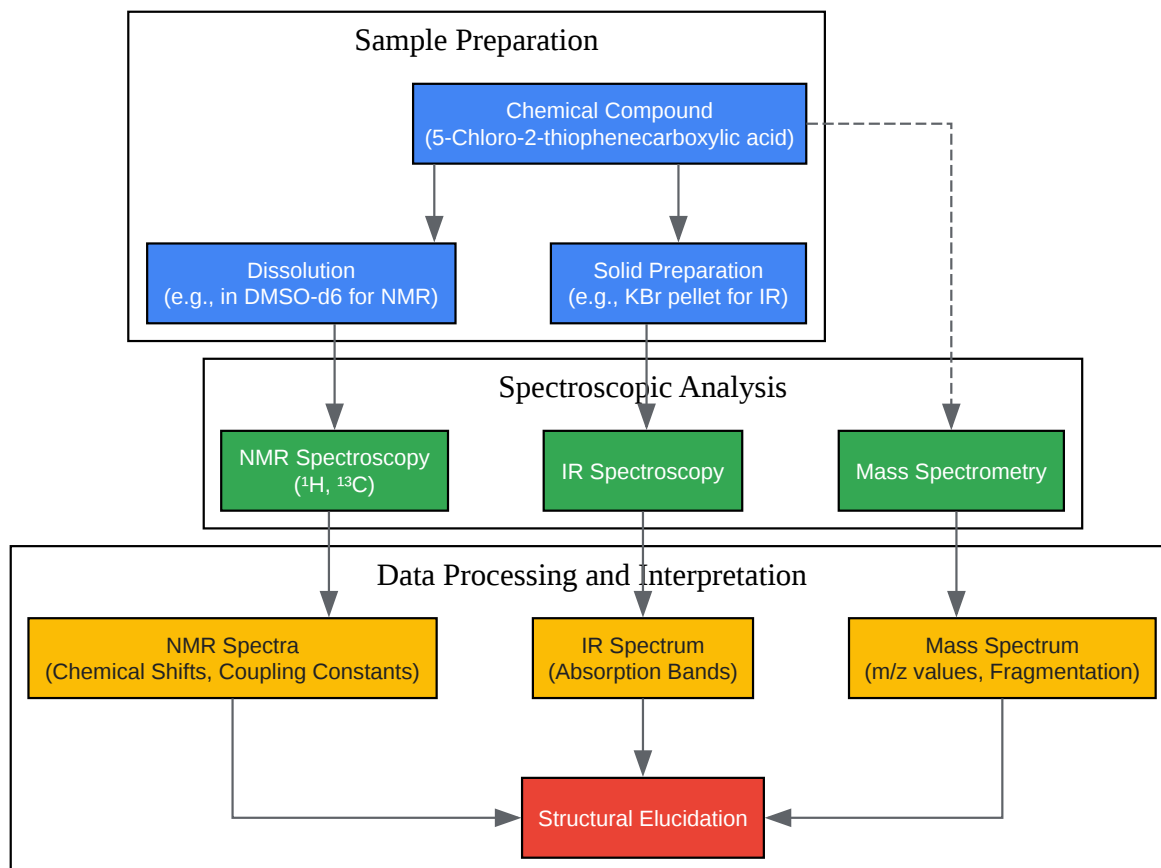
- **ATR Method:** A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. The IR spectrum is then collected.
- **KBr Pellet Method:** A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like **5-Chloro-2-thiophenecarboxylic acid**. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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